

cyclohexyl(1H-indol-3-yl)methanone receptor binding affinity

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Compound of Interest

Compound Name: cyclohexyl(1H-indol-3-yl)methanone

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An In-depth Technical Guide on the Receptor Binding Affinity of **Cyclohexyl(1H-indol-3-yl)methanone** and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl(1H-indol-3-yl)methanone belongs to the broad class of indole-based synthetic cannabinoids. These compounds are of significant interest to the scientific community due to their interaction with the endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells, playing a role in inflammatory and immune responses.

The structure of **cyclohexyl(1H-indol-3-yl)methanone**, featuring an indole core, a carbonyl linker, and a cyclohexyl group, represents a foundational scaffold for many synthetic cannabinoid receptor agonists. Understanding the receptor binding affinity of this core structure and its close analogs is crucial for the rational design of novel therapeutic agents and for elucidating the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. While direct quantitative receptor binding data for **cyclohexyl(1H-indol-3-yl)methanone** is not readily available in the published literature, analysis of its close structural analogs provides valuable insights into its likely pharmacological profile.

This technical guide summarizes the available receptor binding affinity data for key analogs of **cyclohexyl(1H-indol-3-yl)methanone**, provides detailed experimental protocols for assessing cannabinoid receptor binding, and illustrates the relevant signaling pathways and experimental workflows.

Receptor Binding Affinity Data of Structural Analogs

The following tables present the receptor binding affinity (K_i) of compounds structurally related to **cyclohexyl(1H-indol-3-yl)methanone** at the human CB1 and CB2 receptors. The K_i value represents the concentration of the ligand that will bind to half of the receptors at equilibrium and is an inverse measure of binding affinity (a lower K_i indicates a higher affinity).

Table 1: CB1 Receptor Binding Affinity of Analogs

Compound	Structural Modification from Core	K_i (nM)	Reference
JWH-018	Cyclohexyl replaced by Naphthyl; N1-pentyl	9.0	[1]
AM-1220	Cyclohexyl replaced by 2-iodobenzoyl; N1-(N-methylpiperidin-2-yl)methyl	0.41 - 39.6	[2]
JWH-210	Cyclohexyl replaced by Naphthyl; N1-ethyl	0.41 - 39.6	[2]
EAM-2201	Cyclohexyl replaced by Naphthyl; N1-(4-fluorobenzyl)	0.41 - 39.6	[2]

Table 2: CB2 Receptor Binding Affinity of Analogs

Compound	Structural Modification from Core	Ki (nM)	Reference
JWH-018	Cyclohexyl replaced by Naphthyl; N1-pentyl	2.94	[2]
AM-1220	Cyclohexyl replaced by 2-iodobenzoyl; N1-(N-methylpiperidin-2-yl)methyl	0.41 - 39.6	[2]
JWH-210	Cyclohexyl replaced by Naphthyl; N1-ethyl	0.41 - 39.6	[2]
EAM-2201	Cyclohexyl replaced by Naphthyl; N1-(4-fluorobenzyl)	0.41 - 39.6	[2]

Experimental Protocols

A standard method for determining the receptor binding affinity of a compound is through a competitive radioligand displacement assay.

Protocol: CB1 and CB2 Receptor Radioligand Displacement Assay

1. Materials and Reagents:

- Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors, or rodent brain tissue for CB1.
- Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid receptor agonist).
- Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

- Test Compound: **Cyclohexyl(1H-indol-3-yl)methanone** or its analog, dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters.
- Filtration Apparatus.
- Scintillation Counter.

2. Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Assay buffer, membrane preparation, and [³H]CP55,940.
 - Non-specific Binding: Assay buffer, membrane preparation, [³H]CP55,940, and a high concentration of the non-specific binding control.
 - Test Compound: Assay buffer, membrane preparation, [³H]CP55,940, and the desired concentration of the test compound.
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
- Quantify the radioactivity on the filters using a scintillation counter.

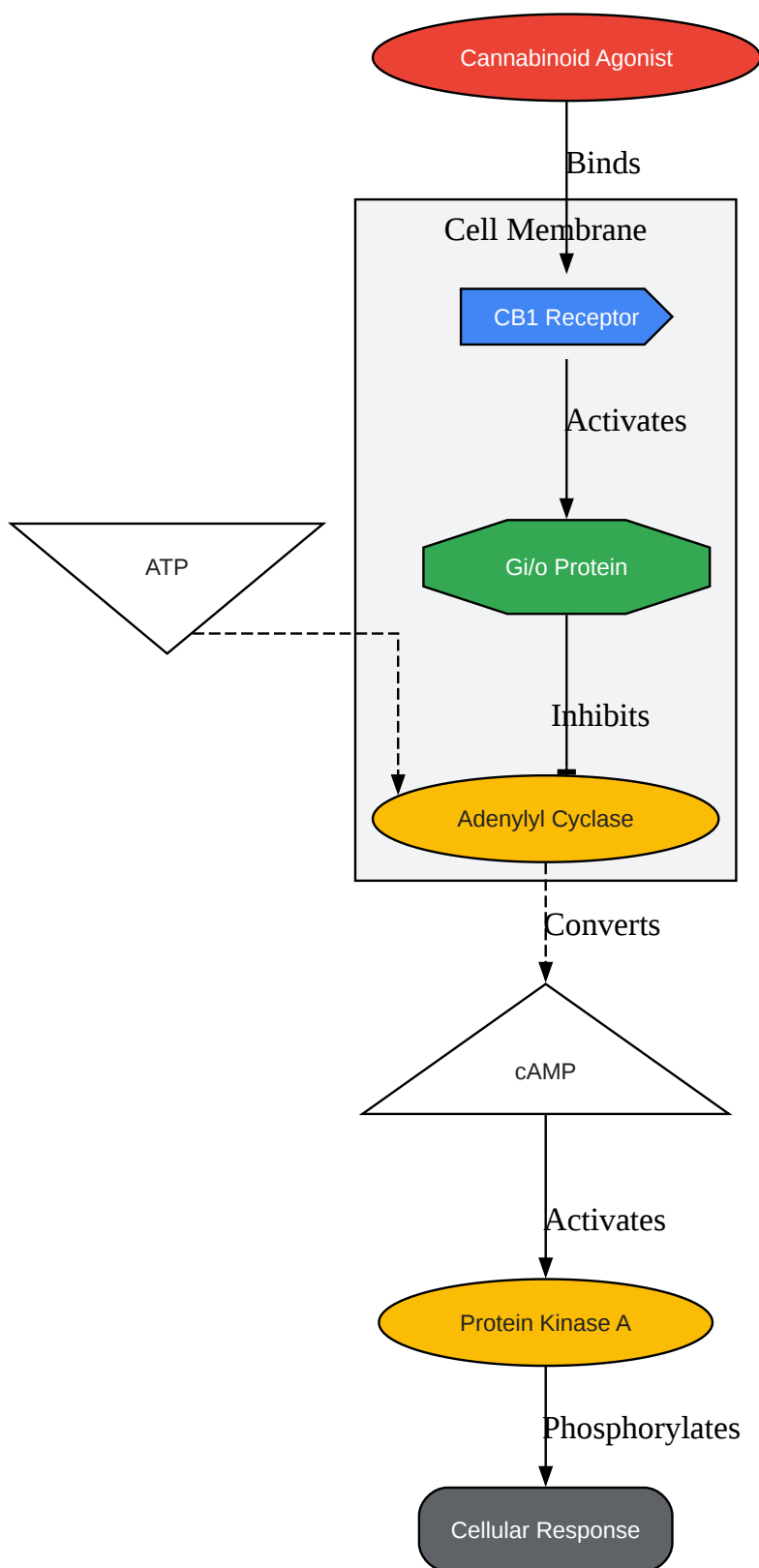
3. Data Analysis:

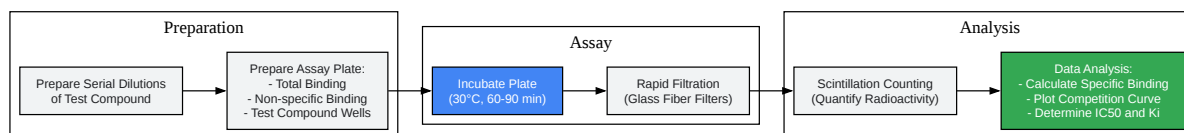
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding of [³H]CP55,940 against the logarithm of the test compound concentration.
- Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway of a CB1 receptor agonist.





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